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Compound of Interest

Compound Name: 3-Methylquinoline N-oxide

Cat. No.: B167852 Get Quote

An In-depth Technical Guide to the Spectral Data of 3-Methylquinoline N-oxide

This guide provides a comprehensive overview of the spectral data for 3-Methylquinoline N-
oxide, tailored for researchers, scientists, and professionals in drug development. It includes

detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

along with the experimental protocols used for their acquisition.

Spectral Data Summary
The following tables summarize the key spectral data for 3-Methylquinoline N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of 3-Methylquinoline N-oxide[1]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.66 d 8.7 1 H Aromatic CH

8.41 s - 1 H Aromatic CH

7.76 d 8.4 1 H Aromatic CH

7.67 ddd 8.6, 6.9, 1.3 1 H Aromatic CH

7.63–7.55 m - 1 H Aromatic CH

7.52 s - 1 H Aromatic CH

2.43 s - 3 H -CH₃

Table 2: ¹³C NMR Spectral Data of 3-Methylquinoline N-oxide[1]

Chemical Shift (δ) ppm

139.7

137.0

131.2

130.2

129.4

128.7

127.4

125.6

119.5

18.7

Mass Spectrometry (MS)
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The mass spectrum of 3-Methylquinoline N-oxide was obtained via electron ionization.

Table 3: Mass Spectrometry Data for 3-Methylquinoline N-oxide[2][3]

Property Value

Molecular Formula C₁₀H₉NO

Molecular Weight 159.1846 g/mol

Ionization Method Electron Ionization (EI)

Infrared (IR) Spectroscopy
A gas-phase IR spectrum for 3-Methylquinoline N-oxide is available.[3] Key spectral features

are consistent with the vibrations of the quinoline ring system and the N-oxide group.

Experimental Protocols
The following sections detail the methodologies employed for the synthesis and spectral

characterization of 3-Methylquinoline N-oxide.

Synthesis of 3-Methylquinoline N-oxide[1]
3-Methylquinoline N-oxide was synthesized via the N-oxidation of 3-methylquinoline.

A solution of 3-chloroperbenzoic acid (mCPBA) (1.1 equivalents) in dichloromethane

(CH₂Cl₂) was prepared.

This solution was added dropwise to a stirred solution of 3-methylquinoline (1.0 equivalent)

in CH₂Cl₂ at 25 °C.

The reaction mixture was stirred vigorously for 2 hours at room temperature.

Upon completion, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) was added

to neutralize the excess mCPBA.

The resulting mixture was extracted with CH₂Cl₂.
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The combined organic layers were washed with brine, dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and concentrated under reduced pressure.

The crude product was purified by column chromatography on silica gel.

NMR Spectroscopy[1]
Instrument: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III spectrometer.

Frequency: ¹H spectra were acquired at 400 MHz and ¹³C spectra at 100 MHz.

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.

Referencing: The spectra were referenced to the residual solvent signals (¹H: δ 7.26 ppm;

¹³C: δ 77.0 ppm).

Mass Spectrometry[1]
Instrument: High-resolution mass spectra (HRMS) were recorded on a Bruker MicroTOF QII

spectrometer.

Ionization: The specific ionization method for the high-resolution data was electrospray

ionization (ESI). The NIST reference spectrum was obtained using electron ionization (EI).[2]

Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectral

characterization of 3-Methylquinoline N-oxide.
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Workflow for Synthesis and Spectral Analysis of 3-Methylquinoline N-oxide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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